molecular formula C14H28N2O2 B7922200 Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester

Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B7922200
M. Wt: 256.38 g/mol
InChI Key: GKIQLOHRVDIZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.38432 . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with isopropyl and tert-butyl ester groups. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford a series of enantiomerically enriched protected piperidines . The reaction conditions are generally mild, and the yields are good.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize other compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound

Scientific Research Applications

Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(piperidin-2-ylmethyl)-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)16(13(17)18-14(3,4)5)10-12-8-6-7-9-15-12/h11-12,15H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIQLOHRVDIZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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